N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of chloro and methyl groups attached to phenyl rings, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenylamine and 2-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Formation of Intermediate: The initial reaction forms an intermediate, which is then cyclized to form the furan ring.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification Techniques: Advanced purification techniques like column chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
- N-(4-Chloro-2-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Uniqueness
N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide is unique due to its specific substitution pattern and the presence of a furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
853331-38-1 |
---|---|
Molecular Formula |
C18H13Cl2NO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-10-12(19)6-7-15(11)21-18(22)17-9-8-16(23-17)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22) |
InChI Key |
RFOZNWQYHNUUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.